1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C13H11N3O2S and a molecular weight of 273.31 .Chemical Reactions Analysis
In the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A novel and efficient synthesis approach for pyrazolo[3,4-b]pyridine derivatives has been developed. This process involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to N-fused heterocyclic products with good to excellent yields. This method highlights the compound's utility in synthesizing new heterocyclic structures, demonstrating its importance in organic chemistry research (Ghaedi et al., 2015).
Library of Fused Pyridine-4-Carboxylic Acids : Through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles followed by ester hydrolysis, a library of fused pyridine-4-carboxylic acids was generated. This library includes various derivatives, such as pyrazolo[3,4-b]pyridines, showcasing the compound's versatility in creating diverse heterocyclic structures with potential for further combinatorial chemistry applications (Volochnyuk et al., 2010).
Cyclization and Biological Activity Analysis : The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides through the reaction of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with cyanoacetyl derivatives was explored. This study not only expanded the chemical repertoire of thieno[2,3-b]pyridine derivatives but also included in silico analysis of their biological activity, indicating the compound's potential in medicinal chemistry research (Chigorina et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
The compound acts as a PPARα-selective activator . It binds to the ligand-binding domain (LBD) of PPARα, inducing a conformational change in the receptor . This change organizes the activation function 2 (AF-2) surface of the receptor, allowing it to accommodate a transcriptional coactivator .
Biochemical Pathways
Upon activation by the compound, PPARα regulates the expression of genes involved in lipid and glucose metabolism . This can lead to changes in cellular processes such as fatty acid oxidation, lipogenesis, and gluconeogenesis .
Pharmacokinetics
Its molecular weight (27331) and formula (C13H11N3O2S) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME) .
Result of Action
The activation of PPARα by this compound can lead to changes in cellular metabolism. This includes increased fatty acid oxidation and decreased lipogenesis and gluconeogenesis . These changes can have various effects on the cell, depending on the specific metabolic context.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ligands can affect its binding to PPARα . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Properties
IUPAC Name |
1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-16-12-9(7-14-16)8(13(17)18)6-10(15-12)11-4-3-5-19-11/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKKEYUBBIRCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923919-56-6 |
Source
|
Record name | 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.